3-Chloro-N-[(2-methyl-2H-tetrazol-5-yl)carbamothioyl]benzamide 3-Chloro-N-[(2-methyl-2H-tetrazol-5-yl)carbamothioyl]benzamide
Brand Name: Vulcanchem
CAS No.: 680982-39-2
VCID: VC0365408
InChI: InChI=1S/C10H9ClN6OS/c1-17-15-9(14-16-17)13-10(19)12-8(18)6-3-2-4-7(11)5-6/h2-5H,1H3,(H2,12,13,15,18,19)
SMILES: CN1N=C(N=N1)NC(=S)NC(=O)C2=CC(=CC=C2)Cl
Molecular Formula: C10H9ClN6OS
Molecular Weight: 296.74g/mol

3-Chloro-N-[(2-methyl-2H-tetrazol-5-yl)carbamothioyl]benzamide

CAS No.: 680982-39-2

Main Products

VCID: VC0365408

Molecular Formula: C10H9ClN6OS

Molecular Weight: 296.74g/mol

3-Chloro-N-[(2-methyl-2H-tetrazol-5-yl)carbamothioyl]benzamide - 680982-39-2

CAS No. 680982-39-2
Product Name 3-Chloro-N-[(2-methyl-2H-tetrazol-5-yl)carbamothioyl]benzamide
Molecular Formula C10H9ClN6OS
Molecular Weight 296.74g/mol
IUPAC Name 3-chloro-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide
Standard InChI InChI=1S/C10H9ClN6OS/c1-17-15-9(14-16-17)13-10(19)12-8(18)6-3-2-4-7(11)5-6/h2-5H,1H3,(H2,12,13,15,18,19)
Standard InChIKey GJFKOUHKANYPQA-UHFFFAOYSA-N
SMILES CN1N=C(N=N1)NC(=S)NC(=O)C2=CC(=CC=C2)Cl
Canonical SMILES CN1N=C(N=N1)NC(=S)NC(=O)C2=CC(=CC=C2)Cl
PubChem Compound 931371
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator